Chlorhydrate de 9-hydroxyellipticine

Vue d'ensemble

Description

9-Hydroxyellipticine hydrochloride is an alkaloid compound with antitumor properties It acts as a potent inhibitor of Topoisomerase II (Topo II) and Ryanodine receptor (RyR)

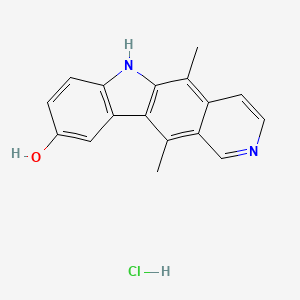

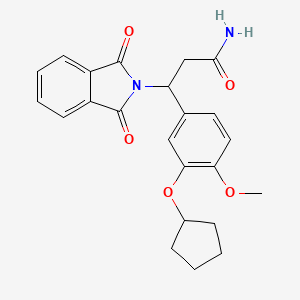

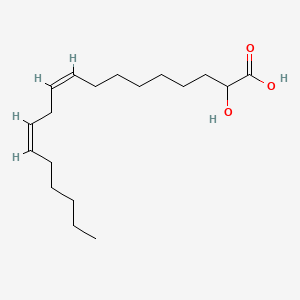

Chemical Structure: 9-Hydroxyellipticine hydrochloride has the molecular formula C₁₇H₁₅ClN₂O and a molecular weight of 298.77 g/mol .

Activity: It exhibits antitumor, antioxidant, and catecholamine-releasing activities .

Cell Lines: In Hela S-3 and 293T cells, the IC₅₀ values for 9-Hydroxyellipticine hydrochloride are 1.6 μM and 1.2 μM, respectively .

Applications De Recherche Scientifique

Chemistry:

Topoisomerase Inhibition: As a Topo II inhibitor, it affects DNA topology and replication.

Antioxidant Properties: Its antioxidant activity contributes to cellular protection.

Cell Studies: Researchers investigate its effects on cell growth, apoptosis, and DNA repair.

Cancer Research: Its antitumor properties make it relevant in cancer studies.

Drug Development: 9-Hydroxyellipticine derivatives may inspire novel anticancer drugs.

Cardioprotective Effects: It has shown cardioprotective effects in ischemia and reperfusion .

Mécanisme D'action

The exact mechanism remains under investigation. it likely involves interactions with molecular targets, affecting cellular processes.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

9-Hydroxyellipticine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and cell division . Additionally, 9-Hydroxyellipticine hydrochloride has been shown to inhibit the phosphorylation of mutant p53 protein, restoring its functional wild-type activity . It also suppresses the activity of cyclin-dependent kinase 2 (Cdk2) in a concentration-dependent manner . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of 9-Hydroxyellipticine hydrochloride on various cell types and cellular processes are profound. It influences cell function by intercalating with DNA, thereby disrupting the normal processes of DNA replication and transcription . This disruption leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, 9-Hydroxyellipticine hydrochloride has been reported to inhibit telomerase activity in cultured pancreatic cells, potentially through the inhibition of protein kinases . These effects underscore the compound’s potential in targeting cancer cells and impeding their proliferation.

Molecular Mechanism

At the molecular level, 9-Hydroxyellipticine hydrochloride exerts its effects through several mechanisms. The compound intercalates with DNA, positioning itself between the base pairs and disrupting the DNA structure . This intercalation inhibits the activity of topoisomerase II, preventing the enzyme from relieving the torsional strain in the DNA during replication and transcription . Additionally, 9-Hydroxyellipticine hydrochloride inhibits the phosphorylation of mutant p53 protein, restoring its tumor-suppressing function . The compound also suppresses Cdk2 activity, further contributing to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

The effects of 9-Hydroxyellipticine hydrochloride over time in laboratory settings have been well-documented. The compound exhibits stability under various conditions, maintaining its biological activity over extended periods . In in vitro studies, 9-Hydroxyellipticine hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells within hours of treatment . Long-term studies in vivo have demonstrated the compound’s ability to inhibit tumor growth and improve survival rates in animal models . These findings highlight the compound’s potential for sustained therapeutic effects.

Dosage Effects in Animal Models

The effects of 9-Hydroxyellipticine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, 9-Hydroxyellipticine hydrochloride can induce adverse effects, including acute hypotension and neurological symptoms . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

9-Hydroxyellipticine hydrochloride is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, including CYP1A1/2 and CYP3A4 . These enzymes convert 9-Hydroxyellipticine hydrochloride into various metabolites, including 7-hydroxyellipticine, 13-hydroxyellipticine, and ellipticine N2-oxide . These metabolites can form covalent DNA adducts, contributing to the compound’s anticancer activity . The involvement of these metabolic pathways highlights the complexity of the compound’s mechanism of action.

Transport and Distribution

The transport and distribution of 9-Hydroxyellipticine hydrochloride within cells and tissues are critical for its biological activity. The compound is cell-permeable, allowing it to readily enter cells and exert its effects . Once inside the cell, 9-Hydroxyellipticine hydrochloride can interact with various transporters and binding proteins, influencing its localization and accumulation . These interactions are essential for the compound’s ability to reach its target sites and exert its therapeutic effects.

Subcellular Localization

The subcellular localization of 9-Hydroxyellipticine hydrochloride plays a significant role in its activity and function. The compound primarily localizes to the nucleus, where it intercalates with DNA and inhibits topoisomerase II . This localization is facilitated by the compound’s ability to bind to specific nuclear proteins and DNA sequences . Additionally, 9-Hydroxyellipticine hydrochloride may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These localization mechanisms are crucial for the compound’s ability to exert its anticancer effects.

Méthodes De Préparation

Synthetic Routes: The synthetic routes for 9-Hydroxyellipticine hydrochloride involve several steps. While I don’t have specific details on the synthesis, it’s typically achieved through chemical transformations from simpler precursors.

Industrial Production: Unfortunately, information on large-scale industrial production methods is limited. researchers have explored various synthetic strategies to obtain this compound.

Analyse Des Réactions Chimiques

9-Hydroxyellipticine hydrochloride undergoes various chemical reactions. Some common reactions include:

Oxidation: It can be oxidized under specific conditions.

Reduction: Reduction reactions may lead to different derivatives.

Substitution: Substituents can be introduced at various positions.

Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. Researchers have used a variety of catalysts and solvents to modify the compound.

Major Products: The major products formed during these reactions include derivatives of 9-Hydroxyellipticine, each with distinct properties.

Comparaison Avec Des Composés Similaires

9-Hydroxyellipticine hydrochloride stands out due to its dual inhibition of Topo II and RyR. Similar compounds include ellipticine and other alkaloids.

Propriétés

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDKVFOKLGPVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51131-85-2 (Parent) | |

| Record name | 9-Hydroxyellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20966614 | |

| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52238-35-4, 76448-45-8 | |

| Record name | 9-Hydroxyellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELLIPTICINE ANALOG | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9 OHE HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-HYDROXYELLIPTICINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KBD4FD43H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do ellipticine analogs interact with their cellular targets, and what are the downstream effects?

A1: Ellipticine analogs primarily exert their anticancer activity through two main mechanisms:

- DNA Intercalation: Ellipticine analogs, like the parent compound ellipticine, can intercalate into DNA. This means they insert themselves between the base pairs of the DNA double helix. This disrupts DNA structure and function, ultimately interfering with essential cellular processes like replication and transcription. [, ]

- Topoisomerase II Inhibition: Many ellipticine analogs are potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. They stabilize the complex formed between topoisomerase II and DNA, leading to DNA strand breaks and ultimately cell death. [, ]

- Inhibition of DNA Replication and Transcription: By intercalating into DNA and inhibiting topoisomerase II, ellipticine analogs hinder the processes of DNA replication and transcription, ultimately preventing cancer cell growth and proliferation. [, , ]

- Induction of Apoptosis: The DNA damage caused by ellipticine analogs can trigger the intrinsic apoptotic pathway, leading to programmed cell death of cancer cells. []

Q2: What is the basic structure of ellipticine, and how are analogs modified?

A2: Ellipticine is a planar, polycyclic aromatic compound with the molecular formula C17H14N2 and a molecular weight of 246.31 g/mol. It consists of a pyridocarbazole ring system. Analogs are created by modifying this core structure with various substituents, often at positions like C-1, C-2, C-5, C-6, C-9, or N-2. Examples include:

- Substitutions: Introduction of alkyl groups, halogens, or other functional groups. [, , ]

- Heteroatom Replacement: Oxygen or sulfur atoms can replace nitrogen in the ring system, leading to oxaellipticines or thiaellipticines. [, ]

- Ring Modifications: The size and saturation of the ring systems can be altered. [, ]

Q3: How do structural modifications of ellipticine analogs affect their anticancer activity, potency, and selectivity?

A3: Structure-activity relationship (SAR) studies have revealed critical insights into the relationship between the structure of ellipticine analogs and their biological activities:

- Planarity: Generally, maintaining the planar structure of the ellipticine core is crucial for DNA intercalation and, consequently, anticancer activity. []

- Substituents: The type, size, and position of substituents greatly influence potency and selectivity. For example, bulky substituents at certain positions can enhance DNA binding affinity and improve selectivity towards specific cancer cell lines. [, ]

- Heteroatom Substitution: Replacing nitrogen with oxygen or sulfur can alter the compound's physicochemical properties and impact its interactions with DNA or topoisomerase II. []

- N2-Alkylation: Introduction of alkyl groups at the N2 position of ellipticine often leads to the formation of ellipticinium ions, which generally exhibit increased potency against cancer cells compared to their neutral counterparts. []

Q4: What is the evidence for the anticancer activity of ellipticine analogs in cellular and animal models?

A4: Numerous studies have demonstrated the in vitro and in vivo efficacy of ellipticine analogs against various cancer types.

- In vitro studies: Ellipticine analogs have shown potent cytotoxicity against a wide range of human cancer cell lines, including leukemia, lymphoma, and solid tumors, in cell-based assays. [, , , ]

- In vivo studies: Selected ellipticine analogs have displayed significant antitumor activity in animal models, inhibiting tumor growth and improving survival rates. [, ]

Q5: What are the known mechanisms of resistance to ellipticine analogs?

A5: Despite their promise, resistance to ellipticine analogs can emerge, limiting their therapeutic efficacy. Known resistance mechanisms include:

- Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene, can pump ellipticine analogs out of cancer cells, reducing their intracellular concentration and effectiveness. [, ]

- Elevated Glutathione Metabolism: High levels of glutathione (GSH), a major cellular antioxidant, can detoxify ellipticine analogs, decreasing their ability to induce DNA damage and cell death. []

- Altered Topoisomerase II Levels or Activity: Changes in the expression levels or enzymatic activity of topoisomerase II can reduce the sensitivity of cancer cells to topoisomerase II inhibitors like certain ellipticine analogs. []

Q6: What strategies are being explored to improve the delivery and targeting of ellipticine analogs to tumor sites?

A6: Researchers are actively investigating strategies to enhance the delivery and tumor specificity of ellipticine analogs, aiming to maximize therapeutic efficacy and minimize off-target effects:

- Nanoparticle-Based Delivery Systems: Encapsulating ellipticine analogs within nanoparticles, like liposomes or polymeric nanoparticles, can improve their solubility, stability, and tumor accumulation, leading to enhanced antitumor activity and reduced toxicity. []

- Antibody-Drug Conjugates (ADCs): Conjugating ellipticine analogs to tumor-specific antibodies can deliver these potent cytotoxic agents directly to cancer cells, sparing healthy tissues. []

Q7: What is the future outlook for the development of ellipticine analogs as anticancer agents?

A7: Despite the challenges, ellipticine analogs hold significant promise as anticancer therapeutics:

- Overcoming Resistance: Strategies to circumvent resistance mechanisms, such as developing analogs that are poor substrates for efflux pumps or combining ellipticine analogs with other anticancer agents, are being actively pursued. []

- Novel Analog Design: Continued exploration of chemical space through the synthesis and evaluation of novel ellipticine analogs with improved potency, selectivity, and pharmacological properties is crucial. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)

![2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one](/img/structure/B1662723.png)

![1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1662729.png)

![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)